molecular formula C13H16O4 B8547059 3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid CAS No. 334001-50-2

3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid

Cat. No. B8547059
M. Wt: 236.26 g/mol
InChI Key: NXDILGARGPQYLL-UHFFFAOYSA-N
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Patent
US06461694B1

Procedure details

In a 1 L three neck distillation flask, p-hydroxybenzaldehyde (40.0 g, 328 mmol), 4-chlorobutylacetate (54.3 g, 360 mmol), potassium carbonate (45.3 g, 32.8 mmol) and dimethylformamido (150 ml) were placed and stirred for 3 hours at 120° C. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. To the product, malonic acid (40.8 g, 392 mmol), pyrrolidine (10 ml) and pyridine (200 ml) were added and stirred for 2 hours at 120° C. The mixture was cooled to 60° C., and methanol (200 ml) and 40 wt. % potassium hydroxide aqueous solution (200 ml) were added and stirred for 2 hours at 60° C. The mixture was cooled, and then poured into a dilute hydrochloric acid (prepared by diluting 330 ml of concentrated hydrochloric acid with 4 L water) The deposited crystalline product was collected by filtration, and recrystallized from acetonitrile to obtain the titled compounds (65.6 g, yield: 85%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
330 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl[CH2:11][CH2:12][CH2:13][CH2:14][O:15]C(=O)C.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)[CH2:26][C:27]([OH:29])=[O:28].N1CCCC1.[OH-].[K+].Cl>CO.N1C=CC=CC=1.O>[OH:15][CH2:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:26][C:27]([OH:29])=[O:28])=[CH:4][CH:3]=1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
three
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
54.3 g
Type
reactant
Smiles
ClCCCCOC(C)=O
Name
Quantity
45.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
40.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
330 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to obtain an oily product
STIRRING
Type
STIRRING
Details
stirred for 2 hours at 120° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours at 60° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCCOC1=CC=C(C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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